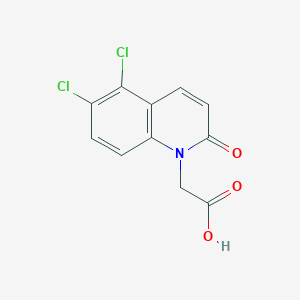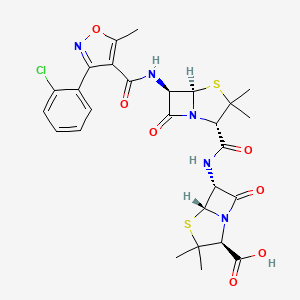
Cloxacillin Sodium EP Impurity E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is an impurity found in Cloxacillin Sodium, a semi-synthetic antibiotic in the penicillin class. This impurity is often studied to ensure the purity and efficacy of pharmaceutical formulations containing Cloxacillin Sodium.
Preparation Methods
The preparation of Cloxacillin Sodium EP Impurity E involves synthetic routes that typically include the reaction of 6-aminopenicillanic acid with 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Cloxacillin Sodium EP Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cloxacillin Sodium EP Impurity E is used in various scientific research applications, including:
Chemistry: It is used to study the stability and degradation of Cloxacillin Sodium formulations.
Biology: It helps in understanding the interactions of impurities with biological systems.
Industry: It is used in the production and quality assurance of Cloxacillin Sodium.
Mechanism of Action
The mechanism of action of Cloxacillin Sodium EP Impurity E is similar to that of Cloxacillin Sodium. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis. This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparison with Similar Compounds
Cloxacillin Sodium EP Impurity E can be compared with other similar compounds, such as:
Cloxacillin EP Impurity A (Cloxacillin Penicilloic Acid): This compound has a different molecular structure and weight but is also an impurity found in Cloxacillin Sodium.
Cloxacillin EP Impurity B: This compound is a mixture of diastereomers and has a different molecular formula and weight.
Cloxacillin EP Impurity D: This compound is another impurity with a distinct molecular structure and weight.
This compound is unique due to its specific molecular structure and the role it plays in the quality control of Cloxacillin Sodium formulations.
Properties
Molecular Formula |
C27H28ClN5O7S2 |
|---|---|
Molecular Weight |
634.1 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C27H28ClN5O7S2/c1-10-13(14(31-40-10)11-8-6-7-9-12(11)28)19(34)29-15-21(36)32-17(26(2,3)41-23(15)32)20(35)30-16-22(37)33-18(25(38)39)27(4,5)42-24(16)33/h6-9,15-18,23-24H,1-5H3,(H,29,34)(H,30,35)(H,38,39)/t15-,16-,17+,18+,23-,24-/m1/s1 |
InChI Key |
TYIIHKZHCBIZQQ-VTPJZENASA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)N[C@H]5[C@@H]6N(C5=O)[C@H](C(S6)(C)C)C(=O)O |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


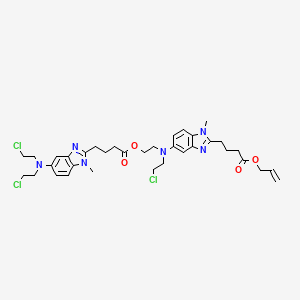
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)
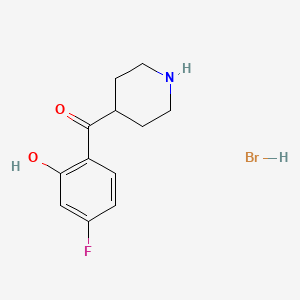
![4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde](/img/structure/B13844387.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13844391.png)

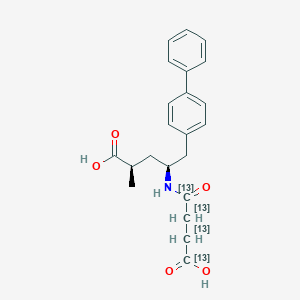
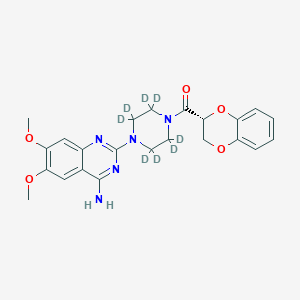
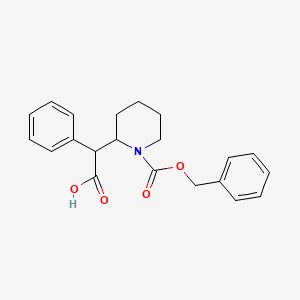
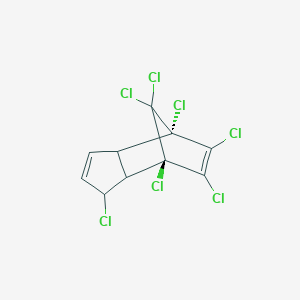
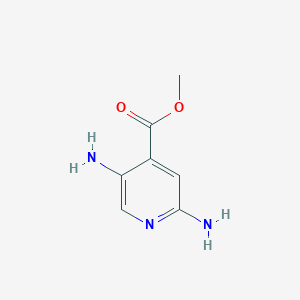
![6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B13844430.png)
![3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13844440.png)
